N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide

Catalog No.
S12461662
CAS No.
478526-02-2
M.F
C22H19ClN2O2
M. Wt
378.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbe...

CAS Number

478526-02-2

Product Name

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-methylbenzamide

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

InChI

InChI=1S/C22H19ClN2O2/c1-16-4-2-3-5-21(16)22(26)25-24-14-17-8-12-20(13-9-17)27-15-18-6-10-19(23)11-7-18/h2-14H,15H2,1H3,(H,25,26)/b24-14+

InChI Key

QXTLECDZHXKDAH-ZVHZXABRSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide is a complex organic compound characterized by its unique structural features, which include a hydrazide functional group and a chlorobenzyl ether moiety. The molecular formula of this compound is C22H19ClN2O3C_{22}H_{19}ClN_{2}O_{3} with a molecular weight of approximately 396.85 g/mol. The presence of the 4-chlorobenzyl group contributes to its potential biological activity and chemical reactivity, making it a subject of interest in various fields of research.

Typical of hydrazides, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form imines or additional hydrazones.
  • Hydrolysis: In the presence of water and an acid or base, the hydrazide bond can be hydrolyzed to form the corresponding carboxylic acid and hydrazine derivative.
  • Oxidation: The compound may be oxidized under certain conditions, altering its functional groups and potentially enhancing its biological properties.

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide has shown promise in various biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have been reported to exhibit antibacterial and antifungal activities.
  • Anticancer Activity: Preliminary studies suggest that hydrazone derivatives may possess cytotoxic effects against certain cancer cell lines, making them candidates for further pharmacological evaluation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways and offering therapeutic potentials in diseases.

The synthesis of N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide typically involves:

  • Formation of the Hydrazone:
    • Reacting 2-methylbenzohydrazide with 4-chlorobenzaldehyde in the presence of an acid catalyst under reflux conditions to yield the desired hydrazone.
  • Etherification:
    • The introduction of the chlorobenzyl ether can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
  • Purification:
    • The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

This compound has potential applications in several areas:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties might be explored in the development of novel materials with specific functionalities.

Interaction studies involving N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide have focused on:

  • Protein Binding Assays: Understanding how this compound interacts with target proteins can elucidate its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells can provide insights into its bioavailability and potential therapeutic efficacy.
  • In Vivo Studies: Animal models may be used to assess the pharmacokinetics and pharmacodynamics of this compound, providing data on its efficacy and safety profile.

Several compounds share structural similarities with N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N'-(4-Chlorobenzyl)hydrazineC13H12ClN3C_{13}H_{12}ClN_{3}Lacks benzoyl group; simpler structure
BenzohydrazideC7H8N2OC_{7}H_{8}N_{2}OBasic hydrazide structure without chloro substitution
N'-(4-Methoxybenzylidene)-2-methylbenzohydrazideC22H23N2O3C_{22}H_{23}N_{2}O_{3}Similar structure but with methoxy instead of chloro

Uniqueness

N'-(4-((4-Chlorobenzyl)oxy)benzylidene)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, particularly the chlorobenzyl ether moiety, which enhances its potential biological activities compared to simpler hydrazides. This structural complexity may lead to distinct interactions with biological targets, setting it apart from related compounds.

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

378.1135055 g/mol

Monoisotopic Mass

378.1135055 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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